4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-4-3-5-14(10-13)19-6-8-20(9-7-19)15-11-16(21-2)18-12-17-15/h3-5,10-12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVMRMUWYMYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, often using reagents like diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .
Chemical Reactions Analysis
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase, which is crucial in the hydrolysis of acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially improving cognitive functions in neurodegenerative diseases .
Comparison with Similar Compounds
Core Pyrimidine Derivatives with Piperazine/Piperidine Substitutions
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity compared to piperidine analogs, influencing receptor binding kinetics .
- Aryl Substitutions : The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., trimethoxybenzyl in ) may reduce bioavailability .
Pyrimidine Derivatives with Heterocyclic Modifications
Key Observations :
Receptor-Targeted Analogs
- Dopamine D3 Receptor Ligands : Compounds like FAUC 329 (2-(tert-butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine) share structural similarities but feature trifluoromethyl groups for enhanced receptor selectivity .
- Neurotensin Receptor Agonists : Pyrido[3,4-d]pyrimidine derivatives with cyclopropyl and methoxyphenyl groups highlight the role of aryl-piperazine motifs in CNS targeting .
Key Differences :
- The target compound’s 3-methylphenyl group may offer a balance between receptor affinity and metabolic stability compared to bulkier (e.g., trifluoromethyl) or polar (e.g., morpholino) substituents .
Biological Activity
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a member of the phenylpiperazine class, this compound exhibits various pharmacological properties, primarily through its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
The molecular formula for this compound is with a molecular weight of approximately 312.41 g/mol. Its structure includes a pyrimidine ring substituted with a methoxy group and a piperazine moiety, which contributes to its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O |
| Molecular Weight | 312.41 g/mol |
| Chemical Class | Phenylpiperazine |
This compound primarily targets viral capsid proteins, specifically VP1 of human rhinoviruses (HRV). By binding to these proteins, the compound disrupts viral replication processes within host cells. This mechanism positions it as a potential antiviral agent, particularly against HRV infections.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antiviral Activity : Its ability to inhibit viral replication makes it a candidate for treating respiratory infections caused by rhinoviruses.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions such as Alzheimer's disease due to its enzyme inhibitory properties.
- Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .
Antiviral Studies
In vitro studies demonstrated that this compound effectively inhibited HRV replication, showing significant reductions in viral load when tested against infected cell lines. The compound's interaction with VP1 was crucial for its antiviral efficacy.
Anticancer Activity
A study evaluating the anticancer properties of related pyrimidine derivatives found that compounds similar to this compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines including HeLa and A549. This suggests that structural modifications could enhance potency against specific tumor types .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine?
The synthesis typically involves multi-step reactions, including:
- Piperazine coupling : Reacting 3-methylphenylpiperazine with a substituted pyrimidine precursor under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) using coupling agents like EDCI/HOBt .
- Methoxy group introduction : Methoxylation via nucleophilic substitution or O-methylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key parameters : Temperature (60–100°C), solvent polarity, and reaction time (6–24 hrs) significantly impact yield. Monitoring via TLC or HPLC is critical for step completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~351.2) .
- X-ray crystallography : Resolves 3D conformation, especially piperazine-pyrimidine dihedral angles (~60–80°), critical for docking studies .
- HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values or receptor selectivity may arise from:
- Assay variability : Use standardized protocols (e.g., FRET for enzyme inhibition; radioligand binding for receptor affinity) .
- Structural analogs : Compare with derivatives (e.g., 4-ethoxy or 4-trifluoromethyl variants) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition profiles) to identify consensus targets (e.g., serotonin 5-HT₁A vs. dopamine D₂ receptors) .
Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?
- Receptor binding assays : Screen against GPCR panels using tritiated ligands (e.g., [³H]WAY-100635 for 5-HT₁A) to calculate Kᵢ values .
- Molecular docking : Simulate interactions with homology models (e.g., 5-HT₁A receptor PDB: 6G79) using AutoDock Vina. Focus on hydrogen bonding (methoxy group with Ser159) and π-π stacking (pyrimidine with Phe362) .
- Functional assays : Measure cAMP inhibition (for 5-HT₁A) or β-arrestin recruitment (for biased agonism) .
Q. How can reaction pathways for unexpected byproducts be analyzed during synthesis?
- LC-MS/MS : Identify byproducts (e.g., demethylated analogs or piperazine ring-opened species) via fragmentation patterns .
- Kinetic studies : Vary reaction parameters (e.g., temperature, catalyst loading) to map side reactions (e.g., SN1 vs. SN2 mechanisms) .
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .
Methodological Considerations
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility (>100 µg/mL) .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) on the phenyl ring while monitoring permeability via Caco-2 assays .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor via HPLC for hydrolysis (methoxy group cleavage) or oxidation (piperazine ring) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites (e.g., N-desmethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
